

# Technical Guide: 2-Iodo-5-(trifluoromethyl)pyridine (CAS No. 100366-75-4)

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## Compound of Interest

Compound Name: **2-Iodo-5-(trifluoromethyl)pyridine**

Cat. No.: **B028551**

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## Introduction

**2-Iodo-5-(trifluoromethyl)pyridine** is a halogenated and fluorinated pyridine derivative that serves as a critical building block in modern organic and medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive iodo substituent, make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1][2][3][4] The trifluoromethyl moiety is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1][3] This guide provides a comprehensive overview of the properties, synthesis, and applications of **2-Iodo-5-(trifluoromethyl)pyridine**.

## Physicochemical and Spectroscopic Properties

The properties of **2-Iodo-5-(trifluoromethyl)pyridine** are summarized in the tables below. Data has been compiled from various chemical suppliers and databases.

## Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	100366-75-4	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>3</sub> IN	<a href="#">[5]</a>
Molecular Weight	272.99 g/mol	<a href="#">[6]</a>
Appearance	White to off-white solid	<a href="#">[5]</a>
Melting Point	68 - 72 °C	<a href="#">[7]</a>
Solubility	Low solubility in water. Soluble in common organic solvents like dichloromethane and chloroform.	<a href="#">[5]</a> <a href="#">[7]</a>
Purity	Typically >96%	<a href="#">[8]</a>
InChI Key	WSEVWII0EQZE0U- UHFFFAOYSA-N	<a href="#">[6]</a>
SMILES	FC(F)(F)c1ccc(I)nc1	<a href="#">[6]</a>

## Table 2: Spectroscopic Data

Spectrum Type	Data	Reference(s)
<sup>1</sup> H NMR	A <sup>1</sup> H NMR spectrum (400 MHz, CDCl <sub>3</sub> ) is available and shows characteristic peaks for the aromatic protons.	<a href="#">[9]</a>
IR Spectroscopy	Data not widely published, but would expect characteristic peaks for C-F, C-I, and aromatic C-H and C=N stretching.	<a href="#">[10]</a> <a href="#">[11]</a>
Mass Spectrometry	Expected [M] <sup>+</sup> at m/z 272.99.	<a href="#">[7]</a>

## Synthesis and Reactivity

**2-Iodo-5-(trifluoromethyl)pyridine** is typically synthesized from precursors like 6-(Trifluoromethyl)pyridin-3-amine through diazotization followed by a Sandmeyer-type reaction with potassium iodide.[\[6\]](#)

The primary utility of **2-Iodo-5-(trifluoromethyl)pyridine** in synthesis stems from the reactivity of the carbon-iodine bond. The iodo group is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This makes it a versatile precursor for a wide range of substituted trifluoromethylpyridines.

## Key Reactions:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

## Applications in Drug Discovery and Agrochemicals

**2-Iodo-5-(trifluoromethyl)pyridine** is a key intermediate in the synthesis of various biologically active compounds.[\[1\]](#)[\[3\]](#)[\[4\]](#) The trifluoromethylpyridine scaffold is present in numerous pharmaceuticals and agrochemicals.[\[2\]](#)[\[12\]](#)

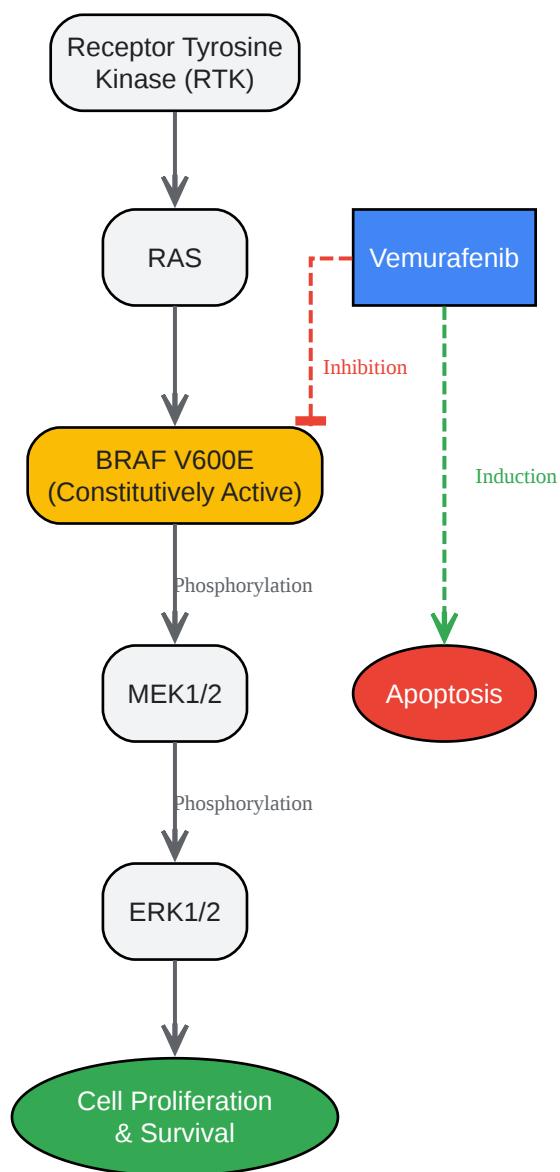
## Intermediate in the Synthesis of Vemurafenib (PLX4032)

A notable application of **2-Iodo-5-(trifluoromethyl)pyridine** is in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of late-stage melanoma.[\[1\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) While the exact, proprietary synthesis routes may vary, the assembly of Vemurafenib involves the coupling of a pyrrolopyridine core with a functionalized phenyl ring, a process where a trifluoromethyl-substituted pyridine intermediate would be crucial.

## Biological Signaling Pathway of a Downstream Product: Vemurafenib

As **2-Iodo-5-(trifluoromethyl)pyridine** is a synthetic intermediate, it does not have a direct biological signaling pathway. However, its end-product, Vemurafenib, has a well-defined mechanism of action targeting the MAPK/ERK signaling pathway.[1][16][17][18]

In many melanomas, a specific mutation (V600E) in the BRAF gene leads to a constitutively active BRAF protein.[16][19] This results in the constant activation of the downstream MAPK/ERK pathway, promoting uncontrolled cell proliferation and survival.[1][16][17] Vemurafenib acts as a selective inhibitor of this mutated BRAF V600E kinase, blocking the signaling cascade and leading to cell cycle arrest and apoptosis in cancer cells.[1][18]



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Vemurafenib's inhibition of the MAPK signaling pathway.

## Experimental Protocols

Detailed, published experimental protocols for reactions using **2-Iodo-5-(trifluoromethyl)pyridine** are scarce. However, based on general procedures for similar substrates, a representative protocol for a Suzuki-Miyaura coupling is provided below.

### Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **2-Iodo-5-(trifluoromethyl)pyridine** with an arylboronic acid.

#### Materials:

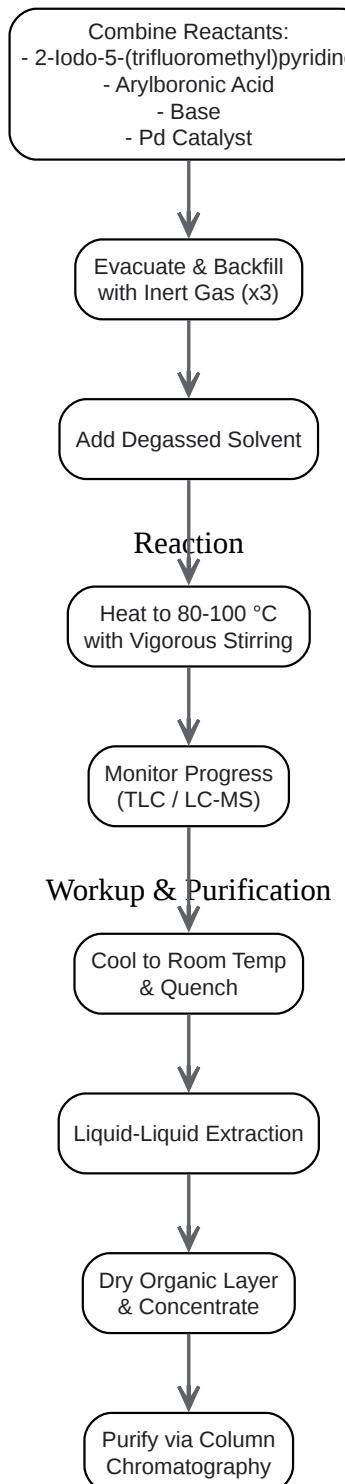
- **2-Iodo-5-(trifluoromethyl)pyridine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 3-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Na}_2\text{CO}_3$ , 2.0 equiv)
- Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions

#### Procedure:

- To an oven-dried round-bottom flask, add **2-Iodo-5-(trifluoromethyl)pyridine**, the arylboronic acid, and the base.
- Add the palladium catalyst to the flask.
- Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
- Add the degassed solvent system via syringe.

- Stir the reaction mixture vigorously and heat to 80-100 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Reaction Setup

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General workflow for a Suzuki-Miyaura coupling reaction.

## Safety and Handling

**2-Iodo-5-(trifluoromethyl)pyridine** is harmful if swallowed, in contact with skin, or if inhaled.[\[7\]](#)

It can cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[5\]](#)

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